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Compound of Interest

Compound Name: 3-iodo-9H-carbazole

Cat. No.: B187380

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 3-iodo-9H-carbazole, a key intermediate in the development of novel
organic electronic materials and pharmaceutical agents. This document is intended for
researchers, scientists, and professionals in the fields of materials science and drug
development, offering detailed data and experimental protocols to support their research
endeavors.

Mass Spectrometry Data

Mass spectrometry confirms the molecular identity and provides insights into the fragmentation
patterns of 3-iodo-9H-carbazole. The gas chromatography-mass spectrometry (GC-MS)
analysis yields a molecular ion peak consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for 3-iodo-9H-carbazole
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Parameter Value Reference
Molecular Formula C12HsIN [1]
Molecular Weight 293.11 g/mol [2]
lonization Mode Electron lonization (EI)

Major Fragments (m/z)

293 [M]* [1]
166 [M-1]* [1]
139 [M-1-HCN]* [1]

Fragmentation Analysis: The mass spectrum is characterized by the molecular ion peak at m/z
293, corresponding to the intact molecule. A prominent fragment is observed at m/z 166,
resulting from the loss of an iodine radical. A subsequent fragmentation, involving the loss of a
hydrogen cyanide (HCN) molecule from the carbazole core, leads to the fragment at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Detailed *H and 3C NMR spectroscopic data for 3-iodo-9H-carbazole are not readily available
in the public domain based on the conducted literature search. However, for comparative
purposes, the *H NMR data for the closely related compound, 3,6-diiodo-9H-carbazole, is
presented below. It is crucial to note that the chemical shifts and coupling constants for 3-iodo-
9H-carbazole will differ due to the asymmetry of the mono-substituted compound.

Table 2: 1H NMR Spectroscopic Data for 3,6-diiodo-9H-carbazole
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Chemical Coupling

Shift (9, Multiplicity Integration Assignment Constant (J, Reference
ppm) Hz)

8.36 s 2H H-4, H-5 [3]

8.14 br s 1H N-H [3]

7.71 dd 2H H-2, H-7 J=850,1.65 [3]

7.24 d 2H H-1, H-8 J=8.56 [3]

Solvent: CDCIs, Frequency: 400 MHz

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the acquisition of NMR spectra for carbazole derivatives is outlined

below.

o Sample Preparation: Dissolve approximately 5-10 mg of the 3-iodo-9H-carbazole sample in
0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds)). The choice of solvent may influence the chemical shifts, particularly

for the N-H proton.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Set a spectral width that encompasses all expected proton resonances (typically 0-12
ppm).
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o Reference the spectrum to the residual solvent peak or an internal standard such as
tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be necessary compared to *H NMR to obtain a good signal-
to-noise ratio.

o Set a spectral width that covers all expected carbon resonances (typically 0-160 ppm).

o Reference the spectrum to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general procedure for the GC-MS analysis of halogenated aromatic
compounds like 3-iodo-9H-carbazole.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as dichloromethane or ethyl acetate.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Gas Chromatography Parameters:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
typically suitable.

o Injector Temperature: Set to a temperature that ensures efficient vaporization without
thermal decomposition (e.g., 250-280 °C).

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a
higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to ensure
good separation.

o Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.
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e Mass Spectrometry Parameters:
o lonization Energy: Standard electron ionization at 70 eV.

o Mass Range: Scan a mass range that includes the molecular weight of the compound and

its expected fragments (e.g., m/z 50-350).

o Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C

and 280 °C, respectively) to prevent condensation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric
characterization of a synthesized compound such as 3-iodo-9H-carbazole.
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Caption: Workflow for the synthesis and characterization of 3-iodo-9H-carbazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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